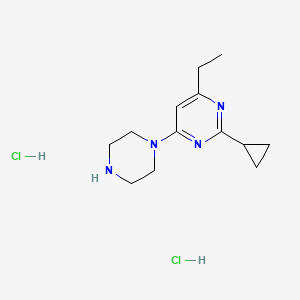
2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a key pathological feature .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and shares structural similarities with 2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and ethyl groups, along with the piperazine moiety, contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C13H22Cl2N4 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-cyclopropyl-4-ethyl-6-piperazin-1-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C13H20N4.2ClH/c1-2-11-9-12(17-7-5-14-6-8-17)16-13(15-11)10-3-4-10;;/h9-10,14H,2-8H2,1H3;2*1H |
InChI Key |
LFFCKOPMLDUVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12225935.png)
![N-[(2,3-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12225936.png)
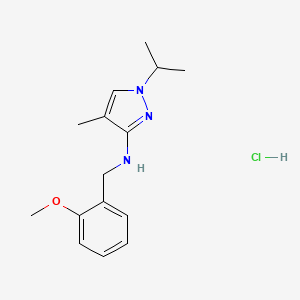
![5-Methyl-6-(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12225947.png)
![4-[(Oxan-4-yloxy)methyl]pyridine](/img/structure/B12225956.png)
![6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one](/img/structure/B12225962.png)
![2-[4-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12225970.png)
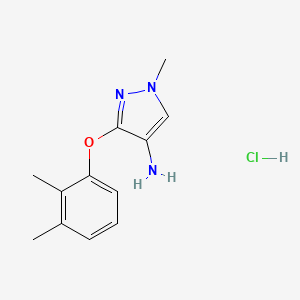
![2-Methyl 1-(2-methyl-2-propanyl)(2S,4S)-4-{[(4-bromophenyl)sulfonyl]oxy}-1,2-pyrrolidinedicarboxylate](/img/structure/B12225982.png)
![2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12225987.png)
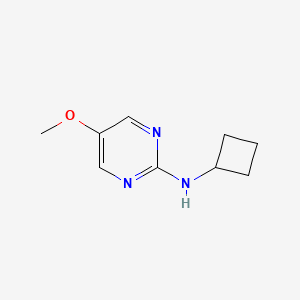
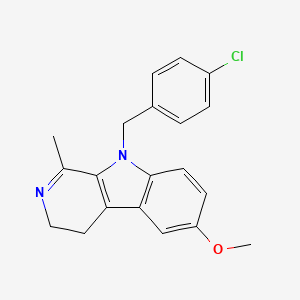
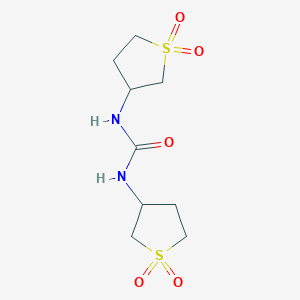
![6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12226012.png)
